4-クロロ安息香酸エチルエステル

概要

説明

Ethyl 4-chlorobenzoylformate is a chemical compound that serves as an intermediate in various synthetic processes. Although the provided papers do not directly discuss ethyl 4-chlorobenzoylformate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for ethyl 4-chlorobenzoylformate.

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or condensation reactions. For instance, ethyl (R)-4-chloro-3-hydroxybutyrate, a compound with a similar structure, is produced via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate using a catalytic complex . Another related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, is synthesized through a Knoevenagel condensation reaction . These methods suggest potential pathways for synthesizing ethyl 4-chlorobenzoylformate, which may involve similar catalytic or condensation strategies.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-chlorobenzoylformate has been characterized using various techniques such as FT-IR, NMR, and X-ray diffraction . For example, ethyl 4-hydrazinobenzoate hydrochloride crystallizes in the triclinic space group and exhibits specific hydrogen bonding patterns . The molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond . These studies provide a foundation for predicting the molecular structure of ethyl 4-chlorobenzoylformate, which would likely exhibit its own unique set of intermolecular interactions and conformational characteristics.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to ethyl 4-chlorobenzoylformate can be inferred from their participation in various reactions. For instance, ethyl α-chlorocyclopropaneformates undergo [3 + 2] annulation reactions with 1,3-dicarbonyl compounds to produce functionalized fulvenes . Additionally, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate is synthesized from p-chloropropiophenone, indicating the reactivity of the chlorophenyl moiety in condensation reactions . These examples suggest that ethyl 4-chlorobenzoylformate could also engage in similar reactions, contributing to the synthesis of a variety of functionalized organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to ethyl 4-chlorobenzoylformate can be deduced from their molecular structures and the nature of their substituents. For example, the presence of chloro and ester groups is likely to influence the compound's polarity, solubility, and reactivity. The crystallographic data of ethyl 4-hydrazinobenzoate hydrochloride provides insights into the solid-state properties, such as lattice parameters and hydrogen bonding patterns . The antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate highlight the potential biological relevance of these compounds . These properties are crucial for understanding the behavior of ethyl 4-chlorobenzoylformate in various environments and its potential applications in pharmaceuticals or materials science.

科学的研究の応用

不斉生体還元

4-クロロ安息香酸エチルエステルは、酢酸エチル-ベタイン:乳酸-水中で、組換え大腸菌CgCRを用いて、4-クロロ酢酸エチルを4-クロロ-3-ヒドロキシ酪酸エチルへ不斉生体還元するために使用できます。 . このプロセスは、高度な立体選択性を示し、穏和な条件下で進行します。 .

医薬品合成

光学活性 ®-4-クロロ-3-ヒドロキシ酪酸エチル (®-CHBE) は、医薬品の合成に有用なキラルビルディングブロックです。 . 4-クロロ安息香酸エチルエステルは、生体還元により®‐CHBEに変換できます。 .

生合成戦略

4-クロロ-3-オキソ酪酸エチル (COBE) を®‐CHBEに変換するために、いくつかの生合成戦略が報告されています。 . これらの戦略は、4-クロロ安息香酸エチルエステルを使用しますが、触媒効率と立体選択性は、産業用アプリケーションへのスケールアップにはまだ低すぎます。 .

立体選択的カルボニルレダクターゼ

4-クロロ安息香酸エチルエステルは、Burkholderia gladioli由来の立体選択的カルボニルレダクターゼで使用できます。 . この酵素は、優れた活性とエナンチオ選択性を示します。 .

酵素カップルドコファクターリサイクルシステム

組換え大腸菌細胞で、Bg ADH3遺伝子とグルコース脱水素酵素遺伝子を共発現させ、NADPHをインサイチューで再生することで、経済的かつ満足のいく酵素カップルドコファクターリサイクルシステムが構築されました。 . このシステムは、4-クロロ安息香酸エチルエステルを基質として使用します。 .

薬理学的に貴重な製品の前駆体

®‐4-クロロ-3-ヒドロキシ酪酸エチル (®-CHBE) は、L-カルニチンを含む薬理学的に貴重な製品の汎用的な前駆体です。 . 通常、酵素反応における立体選択的バイオテクノロジー法によって製造されます。 .

Safety and Hazards

According to the safety data sheet, Ethyl 4-chlorobenzoylformate is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s combustible and can produce hazardous combustion gases or vapors in the event of fire .

特性

IUPAC Name |

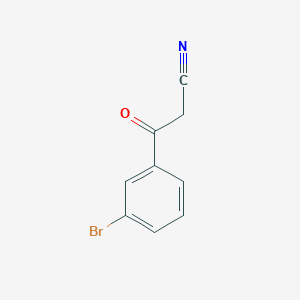

ethyl 2-(4-chlorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIELZWDKOJZMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374499 | |

| Record name | Ethyl 4-chlorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34966-48-8 | |

| Record name | Ethyl 4-chlorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34966-48-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)